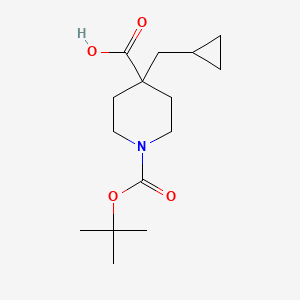

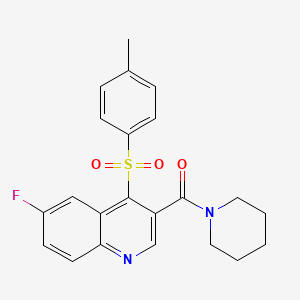

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as DEMEP, is a synthetic compound that belongs to the chalcone family. DEMEP has gained significant attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives similar to "(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one" have been extensively studied. These compounds are typically synthesized via Claisen-Schmidt condensation reactions, involving the condensation of appropriate benzaldehydes and acetophenones in the presence of base catalysts. The structural elucidation of these compounds often employs techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, which confirm their molecular geometry and confirm the presence of the characteristic chalcone double bond in a trans configuration (Chiara Sulpizio et al., 2016).

Antioxidant Activity

Research has indicated that certain chalcone derivatives exhibit significant antioxidant properties. This is attributed to the presence of methoxy and hydroxyl substituents, which can enhance the radical scavenging ability of these compounds. Studies have demonstrated that these antioxidants can neutralize free radicals, thereby potentially offering protection against oxidative stress-related damages (Chiara Sulpizio et al., 2016).

Photophysical Properties

Substituted chalcones like "this compound" have been explored for their photophysical properties, including absorption and fluorescence characteristics. These properties are influenced by the electronic nature of the substituents and the solvent environment, with potential applications in the development of fluorescent probes and materials for optoelectronic devices. The study of these compounds often involves investigating their excited-state behaviors and exploring intramolecular charge transfer phenomena (Anil Kumar Singh & Sriram Kanvah, 2001).

Potential Applications in Material Science

The unique electronic and structural features of chalcone derivatives make them interesting candidates for material science applications. Their ability to form π-π interactions and potential for intramolecular charge transfer can be harnessed in designing novel materials with specific optical and electronic properties. Research in this area focuses on understanding the molecular basis of these interactions and their implications for the development of advanced materials (Petra Galer et al., 2014).

Propriétés

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-23-16-9-5-14(6-10-16)18(20)12-8-15-7-11-17(21-2)13-19(15)22-3/h5-13H,4H2,1-3H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZQZRVKZQGVJJ-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2965835.png)

![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)

![Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2965842.png)

![N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B2965845.png)

![2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2965847.png)

![2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2965848.png)

![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)